methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The compound also includes various functional groups such as a fluorophenyl group, a methoxyphenyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. Common synthetic routes for such compounds may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester can be formed through a Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methoxy group.
Reduction: Reduction reactions may target the carbonyl group or the double bonds in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a starting point for the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industry, such compounds can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Their unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its analogs with different halogen substituents. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C29H29FN2O4 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl (4Z)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C29H29FN2O4/c1-18-16-22(19(2)32(18)26-9-7-6-8-25(26)30)17-24-27(29(34)36-5)20(3)31(28(24)33)15-14-21-10-12-23(35-4)13-11-21/h6-13,16-17H,14-15H2,1-5H3/b24-17- |
InChI Key |
HMGBUBJAXHMCLH-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=C(N(C3=O)CCC4=CC=C(C=C4)OC)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(N(C3=O)CCC4=CC=C(C=C4)OC)C)C(=O)OC |
Origin of Product |
United States |
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